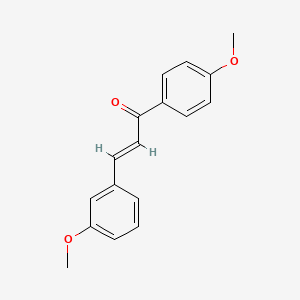

3,4'-Dimethoxychalcone

Übersicht

Beschreibung

3,4’-Dimethoxychalcone is a member of the chalcone family, which are compounds characterized by the presence of an aromatic ketone and an enone structure. Chalcones are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. 3,4’-Dimethoxychalcone, in particular, has gained attention for its potential therapeutic applications and its role as a caloric restriction mimetic, which can mimic the beneficial effects of caloric restriction without the need to reduce caloric intake .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,4’-Dimethoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction between 3,4-dimethoxyacetophenone and 4-methoxybenzaldehyde in the presence of a base such as potassium hydroxide. The reaction is typically carried out at room temperature and subsequently neutralized with acetic acid .

Industrial Production Methods: While specific industrial production methods for 3,4’-Dimethoxychalcone are not extensively documented, the general approach involves large-scale Claisen-Schmidt condensation reactions under controlled conditions to ensure high yield and purity. The process may involve the use of solvents like ethanol or methanol and purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 3,4’-Dimethoxychalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the chalcone to its corresponding dihydrochalcone.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted chalcones

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions

Major Products:

Oxidation: Epoxides and other oxidized derivatives.

Reduction: Dihydrochalcones.

Substitution: Halogenated, nitrated, or sulfonated chalcones

Wissenschaftliche Forschungsanwendungen

Neuroprotection

Research indicates that 3,4-DC can significantly enhance functional recovery following spinal cord injuries by reducing glial scar formation and motor neuron death. In experimental models, it improved outcomes by promoting autophagy and inhibiting cell death pathways .

Cardiovascular Health

3,4-DC has been identified as a potent inducer of autophagy in cardiovascular disease-relevant cell types. It has demonstrated antiatherogenic properties in mouse models by reducing neointimal hyperplasia and atherosclerotic lesions. The compound's ability to maintain vessel lumen integrity is particularly noteworthy .

Cancer Therapy

The compound has shown promise in enhancing the efficacy of anticancer chemotherapy. Its influence on the immune system and tumor microenvironment suggests potential as an adjuvant therapy. Studies have indicated that 3,4-DC may improve treatment outcomes through its autophagy-inducing properties.

Antimicrobial Activity

Emerging research highlights the activity of 3,4-DC against various pathogens, including Leishmania species. While its precise mechanism remains under investigation, it is believed to interfere with parasite-specific metabolic pathways.

Case Studies

Wirkmechanismus

3,4’-Dimethoxychalcone exerts its effects primarily through the induction of autophagy. It activates transcription factors such as TFEB, which play a crucial role in the regulation of autophagy-related genes. By enhancing autophagy, it helps in the removal of damaged cellular components and reduces inflammation and cell death . Additionally, the methoxy groups on the benzene ring increase the electron density, enhancing its bioavailability and pharmacological activity .

Vergleich Mit ähnlichen Verbindungen

- 4,4’-Dimethoxychalcone

- 2’,4’-Dimethoxychalcone

- 3,4,5-Trimethoxychalcone

Comparison: 3,4’-Dimethoxychalcone is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. Compared to 4,4’-Dimethoxychalcone, it has a broader autophagy-inducing activity and shows more potent antiatherogenic effects . The presence of methoxy groups at different positions on the aromatic rings can significantly alter the compound’s pharmacological properties and its interaction with biological targets .

Biologische Aktivität

3,4'-Dimethoxychalcone (3,4-DC) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores the mechanisms, effects, and research findings associated with 3,4-DC, particularly focusing on its role in autophagy induction, anti-inflammatory effects, and anticancer properties.

Target of Action:

3,4-DC primarily targets Transcription Factor EB (TFEB) , a key regulator of autophagy and lysosomal biogenesis. The compound induces autophagy through the activation of TFEB, promoting cellular homeostasis and survival under stress conditions .

Biochemical Pathways:

The action of 3,4-DC involves the AMPK-TRPML1-calcineurin signaling pathway , which is crucial for its autophagy-inducing effects. It enhances the nuclear translocation of TFEB and TFE3, leading to increased expression of autophagy-related genes .

Autophagy Induction

Research indicates that 3,4-DC effectively induces autophagy across various cell lines including endothelial cells, cardiomyocytes, and macrophages. This induction is characterized by the aggregation of the autophagosome marker GFP-LC3 within cells .

Neuroprotective Effects

In models of spinal cord injury (SCI), 3,4-DC has demonstrated neuroprotective properties by reducing glial scar formation and motor neuron death. RNA sequencing analyses suggest that it mitigates oxidative stress and inhibits pyroptosis and necroptosis through enhanced autophagy .

Antiatherogenic Activity

3,4-DC exhibits potent antiatherogenic effects by promoting autophagic processes in vascular cells. In vivo studies have shown that it can prevent neointima formation in grafted vein segments and protect against atherosclerosis in genetically predisposed mice .

Case Studies

- Spinal Cord Injury Model:

- Atherosclerosis Model:

Pharmacokinetics

3,4-DC can be administered both topically and intraperitoneally. Its bioavailability allows for effective local application in therapeutic contexts without inducing significant toxicity or adverse effects .

Summary of Research Findings

Eigenschaften

IUPAC Name |

(E)-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-15-9-7-14(8-10-15)17(18)11-6-13-4-3-5-16(12-13)20-2/h3-12H,1-2H3/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQAKRWFRWHZVCZ-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52182-14-6 | |

| Record name | 2-Propen-1-one, 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052182146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.